molecular formula C25H29NO3 B8532263 2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)benzoic acid CAS No. 60316-84-9

2-(2-Methyl-1-octyl-1H-indole-3-carbonyl)benzoic acid

Cat. No. B8532263
Key on ui cas rn: 60316-84-9
M. Wt: 391.5 g/mol
InChI Key: FYMHLSPXVORCNS-UHFFFAOYSA-N
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Patent
US04251446

Procedure details

In a manner similar to that described in part A of Example 1 hereinabove, 7.4 g (0.05 mole) of phthalic anhydride, 16.0 g (0.053 mole) of 76.5 percent active 1-n-octyl-2-methylindole, and 13.3 g (0.1 mole) of aluminum chloride were interacted in 50 ml of benzene to obtain 6.9 g of 2-[(1-n-octyl-2-methyl-3-indolyl)carbonyl]benzoic acid (Formula VIII: R0 =R1 =R2 =R3 =Y1 =H; R5 =CH3 ; R6 =(CH2)7CH3), as a pink-colored powder which melted at 121°-123° C. The nuclear magnetic spectrum was in agreement with the structure and a significant maxima occurred at 1717 cm-1 (C=O; s).
[Compound]
Name
Formula VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
13.3 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([N:20]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[C:21]1[CH3:29])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[CH2:12]([N:20]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:22]([C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[C:1]([OH:6])=[O:11])=[O:5])=[C:21]1[CH3:29])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3.4.5|

Inputs

Step One
Name
Formula VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
C(CCCCCCC)N1C(=CC2=CC=CC=C12)C
Step Four
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N1C(=C(C2=CC=CC=C12)C(=O)C1=C(C(=O)O)C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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